molecular formula C9H13NO4S B6772147 2-(Furan-2-ylsulfonyl)oxazepane

2-(Furan-2-ylsulfonyl)oxazepane

Cat. No.: B6772147
M. Wt: 231.27 g/mol
InChI Key: AUDJLLHEXDAPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-ylsulfonyl)oxazepane is a heterocyclic compound that features both a furan ring and an oxazepane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazepane ring is a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-propargylamines to form the oxazepane ring . This can be achieved through various cyclization reactions, including copper-catalyzed cyclization and microwave-assisted cyclization .

Industrial Production Methods

Industrial production methods for 2-(Furan-2-ylsulfonyl)oxazepane are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, would likely apply.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylsulfonyl)oxazepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group can produce the corresponding sulfide .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: The compound’s structure suggests potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylsulfonyl)oxazepane is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-ylsulfonyl)oxazepane is unique due to the presence of both a furan ring and a sulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(furan-2-ylsulfonyl)oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c11-15(12,9-5-4-7-13-9)10-6-2-1-3-8-14-10/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDJLLHEXDAPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)S(=O)(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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